molecular formula C₂₄H₄₀N₂O₄ B1140329 3alpha,12-alpha-Dihydroxy-7-diazirdinecholanic Acid CAS No. 86933-63-3

3alpha,12-alpha-Dihydroxy-7-diazirdinecholanic Acid

Cat. No. B1140329
CAS RN: 86933-63-3
M. Wt: 420.59
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related bile acids involves complex chemical processes, including the conventional method for studying bile acid biosynthesis, which employs the Reformatsky reaction and subsequent steps to produce various hydroxylated bile acid derivatives (Kurosawa et al., 2001).

Molecular Structure Analysis

The molecular structure of bile acids, including derivatives like 3alpha,7alpha,12alpha-triacetoxy-5beta-cholanic acid, is elucidated using spectroscopic evidence, particularly NMR experiments, which confirm the configuration of these compounds (Wen-chen Chen et al., 2006).

Chemical Reactions and Properties

Bile acids undergo various chemical reactions, including hydroxylation and conjugation, which modify their chemical properties and biological functions. For example, 3alpha,7alpha,12alpha-trihydroxy-5beta-[7beta-3H]cholestanoic acid's conversion into tetrahydroxy derivatives in rat liver illustrates the complexity of these reactions (Gustafsson, 1975).

properties

IUPAC Name

4-[(3R,10S,12S,13R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diaziridine]-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N2O4/c1-13(4-7-20(29)30)16-5-6-17-21-18(11-19(28)23(16,17)3)22(2)9-8-15(27)10-14(22)12-24(21)25-26-24/h13-19,21,25-28H,4-12H2,1-3H3,(H,29,30)/t13?,14?,15-,16?,17?,18?,19+,21?,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQCAIZRAFUGBU-QJQGKCNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C4(CC5C3(CCC(C5)O)C)NN4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCC(=O)O)C1CCC2[C@@]1([C@H](CC3C2C4(CC5[C@@]3(CC[C@H](C5)O)C)NN4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3alpha,12-alpha-Dihydroxy-7-diazirdinecholanic Acid

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